molecular formula C26H23NS B15242513 6-Trityl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine CAS No. 338991-70-1

6-Trityl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

Cat. No.: B15242513
CAS No.: 338991-70-1
M. Wt: 381.5 g/mol
InChI Key: CEJDAUDGCKNHSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Trityl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyridine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Trityl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-thiopheneethylamine and formaldehyde, followed by cyclization in the presence of ethanol and hydrogen chloride . The reaction conditions, such as solvent choice, acid concentration, reaction time, and temperature, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes.

Chemical Reactions Analysis

Types of Reactions

6-Trityl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Mechanism of Action

The mechanism of action of 6-Trityl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is believed to be related to its ability to interfere with bacterial cell wall synthesis or protein function . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Trityl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is unique due to its specific trityl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and provide distinct properties compared to other thienopyridine derivatives .

Properties

CAS No.

338991-70-1

Molecular Formula

C26H23NS

Molecular Weight

381.5 g/mol

IUPAC Name

6-trityl-5,7-dihydro-4H-thieno[2,3-c]pyridine

InChI

InChI=1S/C26H23NS/c1-4-10-22(11-5-1)26(23-12-6-2-7-13-23,24-14-8-3-9-15-24)27-18-16-21-17-19-28-25(21)20-27/h1-15,17,19H,16,18,20H2

InChI Key

CEJDAUDGCKNHSX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C=CS2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.